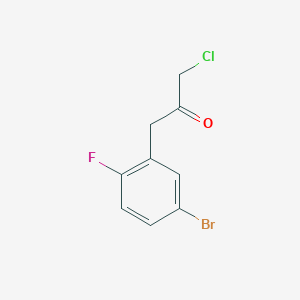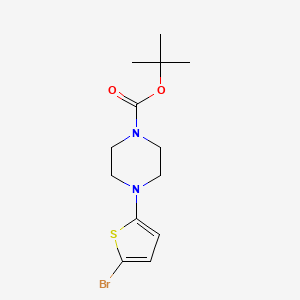
1-(5-Bromo-2-thienyl)-4-Boc-piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-thienyl)-4-Boc-piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 5-bromo-2-thienyl group and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-thienyl)-4-Boc-piperazine typically involves the following steps:
Formation of the 5-bromo-2-thienyl intermediate: This can be achieved by bromination of 2-thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Coupling with piperazine: The 5-bromo-2-thienyl intermediate is then coupled with piperazine in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst under reflux conditions.
Protection with Boc group: The final step involves the protection of the piperazine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-thienyl)-4-Boc-piperazine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the thienyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a palladium catalyst.
Deprotection reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used.
Major Products Formed
Substitution reactions: Products include various substituted thienyl derivatives depending on the nucleophile used.
Deprotection reactions: The major product is the deprotected piperazine derivative.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-thienyl)-4-Boc-piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-thienyl)-4-Boc-piperazine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The molecular targets and pathways involved can vary but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-thienyl)piperazine: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.
1-(2-Thienyl)-4-Boc-piperazine: Similar structure but without the bromine atom, resulting in different reactivity and applications.
Uniqueness
1-(5-Bromo-2-thienyl)-4-Boc-piperazine is unique due to the presence of both the bromine atom and the Boc protecting group. This combination allows for selective reactions and protection of the piperazine nitrogen, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C13H19BrN2O2S |
|---|---|
Peso molecular |
347.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-bromothiophen-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-5-4-10(14)19-11/h4-5H,6-9H2,1-3H3 |
Clave InChI |
GRLHKHODUDAOEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

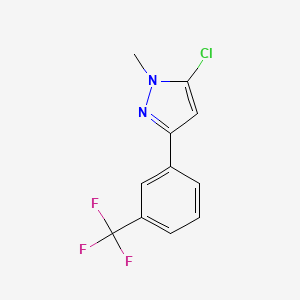
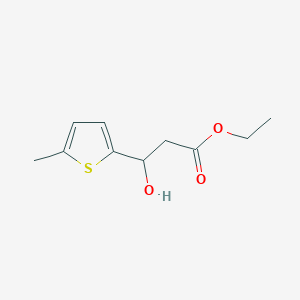
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
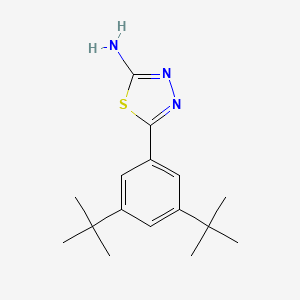

![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)


